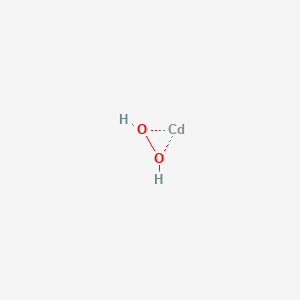

Cadmium peroxide (Cd(O2))

Descripción

Propiedades

Número CAS |

12139-22-9 |

|---|---|

Fórmula molecular |

CdH2O2 |

Peso molecular |

146.43 g/mol |

Nombre IUPAC |

cadmium;hydrogen peroxide |

InChI |

InChI=1S/Cd.H2O2/c;1-2/h;1-2H |

Clave InChI |

NZUYJPMKCSBVLS-UHFFFAOYSA-N |

SMILES canónico |

OO.[Cd] |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Cadmium Peroxide

Hydrothermal Synthesis Approaches for Cd(O₂) Nanocrystals

Hydrothermal synthesis has emerged as a prominent method for producing cadmium peroxide nanocrystals. This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures.

One established hydrothermal method involves the reaction of a cadmium salt, such as 3CdSO₄·8H₂O, with hydrogen peroxide (H₂O₂) in an ammonia (B1221849) solution. nih.gov The reaction is typically carried out in a sealed vessel at temperatures ranging from 100 to 140°C for approximately 12 hours. nih.gov This process yields pure cubic phase Cd(O₂) nanocrystals. nih.gov The size of the resulting nanocrystals can be influenced by the concentration of the ammonia solution. nih.gov

A greener hydrothermal approach has also been developed, utilizing cadmium hydroxide (B78521) (Cd(OH)₂) powder and a 6 vol.% aqueous solution of hydrogen peroxide. researchgate.net This method operates at a temperature range of 80–150°C and successfully produces pure cubic phase Cd(O₂) nanoparticles with sizes between 11 and 13 nm. researchgate.net

Table 1: Parameters for Hydrothermal Synthesis of Cd(O₂) Nanocrystals

| Precursors | Temperature (°C) | Time (h) | Resulting Product | Nanocrystal Size (nm) | Reference |

| 3CdSO₄·8H₂O, H₂O₂, Ammonia | 100-140 | 12 | Pure cubic phase Cd(O₂) | Varies with ammonia concentration | nih.gov |

| Cd(OH)₂, H₂O₂ | 80-150 | Not Specified | Pure cubic phase Cd(O₂) | 11-13 | researchgate.net |

Solvothermal Synthesis Techniques for Cadmium Peroxide Systems

Solvothermal synthesis is similar to the hydrothermal method but employs a non-aqueous solvent. This technique has been utilized for the synthesis of cadmium-based compounds, which can be relevant to cadmium peroxide systems.

For instance, cadmium sulfide (B99878) (CdS)-graphene composites have been successfully synthesized via a one-step solvothermal method. cifor-icraf.org This process used cadmium acetate (B1210297) as the cadmium source, thiourea (B124793) as the sulfur source, and ethylene (B1197577) glycol as the reaction solvent. cifor-icraf.org While this specific example produces CdS, the methodology of using a cadmium precursor in a high-boiling point organic solvent under pressure is a viable strategy that could be adapted for the synthesis of cadmium peroxide by utilizing a suitable oxygen source. The use of hydrogen peroxide as a keyword in the context of this synthesis suggests its potential role in such systems. cifor-icraf.orgcifor-icraf.org

Oxidation-Based Preparations Utilizing Hydrogen Peroxide as a Precursor

Direct oxidation of cadmium metal using hydrogen peroxide presents a straightforward and clean method for the synthesis of cadmium peroxide nanoparticles. researchgate.net In this approach, cadmium metal is subjected to surface oxidation by hydrogen peroxide. researchgate.net

To control the growth and prevent agglomeration of the nanoparticles, a stabilizing agent such as polyethylene (B3416737) glycol (PEG) is often employed. researchgate.net The reaction can be further facilitated by the application of mild ultrasonic waves. researchgate.net This method has been shown to produce Cd(O₂) nanoparticles with a mean particle size of approximately 25 nm. researchgate.net A significant advantage of this technique is the avoidance of cadmium salt precursors, offering a more direct route to the desired product. researchgate.net

Sonochemical Synthesis Protocols for Nanostructured Cadmium Peroxide

Sonochemistry utilizes the energy of high-intensity ultrasound to induce chemical reactions. This method arises from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. elsevierpure.com

In the context of cadmium-based nanomaterials, sonochemical synthesis has been employed to create cadmium(II) coordination polymers, which serve as precursors for cadmium oxide (CdO) nanoparticles. tandfonline.comnih.govnih.gov For example, a three-dimensional supramolecular Cd(II) compound has been synthesized using a sonochemical process. nih.gov These precursor materials can then be calcined at high temperatures to yield CdO nanoparticles. nih.gov The size and morphology of the final CdO nanoparticles are influenced by the particle size of the precursor and the calcination temperature. nih.gov While direct sonochemical synthesis of Cd(O₂) is not extensively documented, this precursor-based approach could potentially be adapted by controlling the calcination atmosphere to favor the formation of the peroxide over the oxide.

Spray Pyrolysis and Thin Film Deposition Techniques for Cadmium Peroxide Related Materials

Spray pyrolysis is a versatile technique for depositing thin films of various materials, including cadmium oxide (CdO), a material closely related to cadmium peroxide. The process involves spraying a solution containing the precursor compounds onto a heated substrate, where the precursors decompose and react to form the desired compound. annualreviews.org

For the deposition of CdO thin films, an aqueous solution of a cadmium salt, such as cadmium nitrate (B79036) or cadmium acetate, is typically used. chalcogen.roresearchgate.net The substrate temperature is a critical parameter, with depositions often carried out at temperatures ranging from 230°C to over 500°C. researchgate.nettaylorfrancis.com This method can produce polycrystalline CdO thin films with controlled thickness and grain size. chalcogen.rotaylorfrancis.com The properties of the resulting films are strongly dependent on the deposition conditions, including substrate temperature, spray rate, and precursor concentration. annualreviews.orgchalcogen.ro While this technique is primarily used for oxides, modifications to the precursor chemistry and processing conditions could potentially allow for the deposition of cadmium peroxide or peroxide-containing films.

Table 2: Parameters for Spray Pyrolysis Deposition of CdO Thin Films

| Precursor | Substrate Temperature (°C) | Resulting Film | Grain Size (nm) | Reference |

| Aqueous Cadmium Salt | 230 | Polycrystalline hexagonal CdO | 20 | taylorfrancis.com |

| 0.2 M Cadmium Nitrate | 400 ± 10 | Polycrystalline CdO | 18.6 | chalcogen.ro |

Controlled Nanostructure Synthesis Strategies for Cadmium Peroxide

The control over the size and shape of cadmium peroxide nanostructures is crucial for tailoring their properties. Various synthesis strategies have been developed to achieve this control.

As discussed in the hydrothermal synthesis section (2.1), parameters such as precursor concentration and reaction temperature can be tuned to control the size of Cd(O₂) nanocrystals. nih.gov Similarly, in oxidation-based methods (2.3), the use of stabilizing agents like polyethylene glycol is a key strategy to control particle size. researchgate.net Sonochemical synthesis (2.4) also offers a degree of control over the final nanoparticle size by manipulating the precursor particle size and subsequent thermal treatment conditions. nih.gov

Template-free synthesis offers a simplified and cost-effective approach to producing nanostructures by avoiding the need for and subsequent removal of a template. This method relies on the intrinsic crystal growth habits of the material or the controlled manipulation of reaction conditions.

While direct template-free synthesis of Cd(O₂) is an area of ongoing research, related cadmium compounds have been successfully synthesized without templates. For example, nanostructured cadmium sulfide (CdS) has been produced through a simple, template-free, solid-phase reaction between cadmium oxide and thiourea at a moderate temperature. nih.gov Furthermore, one-dimensional nanostructures like Cd/CdTe core/shell nanowires and CdTe nanotubes have been fabricated via template-free electrodeposition. rsc.org These examples demonstrate the feasibility of template-free routes for cadmium-based nanomaterials, suggesting that similar strategies could be developed for cadmium peroxide.

Influence of Reaction Parameters on Cadmium Peroxide Nanostructure Morphology

The morphology, including the size and shape of Cadmium Peroxide (Cd(O₂)) nanostructures, is significantly influenced by various reaction parameters during synthesis. Control over these parameters is crucial for tuning the properties of the resulting nanomaterials for specific applications. Key factors include reaction temperature, the presence and type of surfactants, the choice of precursors, and the solvent medium.

Hydrothermal and solvothermal methods are commonly employed for the synthesis of Cd(O₂) nanostructures, where temperature plays a pivotal role. scirp.org For instance, in hydrothermal synthesis, adjusting the temperature can directly impact the size and crystallinity of the nanoparticles. A study on the green hydrothermal synthesis of Cd(O₂) nanoparticles from cadmium hydroxide and hydrogen peroxide demonstrated that pure cubic phase Cd(O₂) nanoparticles could be formed across a temperature range of 80–150 °C. researchgate.net Within this range, variations in temperature can lead to changes in particle size; for example, in related cadmium compound syntheses, higher temperatures have been shown to result in larger particle sizes and better crystalline structures. researchgate.netmedcraveonline.com

The choice of solvent and the use of surfactants or capping agents are also critical in directing the morphology of the nanostructures. scirp.org Surfactants adsorb to the surface of the nanoparticles during their formation, controlling their growth rate and preventing aggregation. archivesofmedicalscience.com While specific studies on surfactants for Cd(O₂) are limited, research on analogous cadmium compounds shows that surfactants like Polyvinylpyrrolidone (PVP) and Cetyltrimethylammonium bromide (CTAB) can lead to the formation of distinct morphologies such as bipyramids. researchgate.net The solvent system itself, such as a mixed solvent of ethylenediamine (B42938) and dodecanethiol used in solvothermal synthesis of related cadmium sulfide nanowires, can dictate the formation pathway and final morphology. acs.org

The nature of the cadmium precursor can also influence the final product's characteristics. scirp.org Different cadmium salts may exhibit different reactivity and decomposition kinetics under specific reaction conditions, thereby affecting the nucleation and growth of the Cd(O₂) crystals.

The following table summarizes the influence of various reaction parameters on the morphology of cadmium-based nanostructures, drawing parallels for the synthesis of Cadmium Peroxide.

| Parameter | Effect on Nanostructure Morphology | Research Finding Context |

| Temperature | Influences particle size and crystallinity. Higher temperatures generally lead to larger, more crystalline particles. | In a green hydrothermal synthesis, pure Cd(O₂) nanoparticles were formed between 80-150 °C. researchgate.net For other cadmium compounds, increasing temperature from 120°C to 180°C resulted in a transition from nanoparticles to nanorods. scirp.org |

| Surfactants/Capping Agents | Control growth, prevent aggregation, and direct the formation of specific shapes (e.g., spheres, rods, flowers). | The use of different surfactants like PVP and CTAB has been shown to produce varied morphologies such as bipyramids in CdIn₂S₄ synthesis. researchgate.net Plant extracts can also act as capping agents in green synthesis methods. archivesofmedicalscience.com |

| Solvent | Affects precursor solubility, reaction kinetics, and can be integral to the formation mechanism (e.g., solvothermal processes). | Mixed solvent systems, like ethylenediamine and dodecanethiol, have been used to create CdS nanowires via a two-stage formation process. acs.org |

| Precursor Type | The choice of cadmium source (e.g., Cd(CH₃COO)₂, CdO, Cd(NO₃)₂) can alter the final nanostructure. | Replacing Cadmium Acetate with Cadmium Oxide as the precursor, in the presence of a surfactant, resulted in the formation of ultralong nanowires in Cd₂Ge₂O₆ synthesis. scirp.org |

| pH and Reaction Time | Affects the purity, crystallinity, and microstructure of the final product. | For CdIn₂S₄ synthesis, adjusting pH was critical for product purity, while longer reaction times improved the formation of well-structured octahedrons. researchgate.net |

Preparation of Cadmium Peroxide from Cadmium Salts and Peroxide Sources

Cadmium Peroxide is typically synthesized through the reaction of a cadmium salt or a related cadmium compound with a source of peroxide, most commonly hydrogen peroxide (H₂O₂). rsc.org The specific choice of cadmium precursor and reaction conditions determines the purity and characteristics of the final Cd(O₂) product.

A prevalent method involves the treatment of cadmium hydroxide (Cd(OH)₂) with an aqueous solution of hydrogen peroxide. researchgate.netrsc.org A green hydrothermal approach utilizes Cd(OH)₂ powder and a 6 vol.% H₂O₂ aqueous solution at temperatures between 80–150 °C to yield pure cubic phase Cd(O₂) nanoparticles. researchgate.net

Another common route employs soluble cadmium salts as the starting material. researchgate.net Various cadmium salts can be used, including Cadmium Sulfate (CdSO₄), Cadmium Nitrate (Cd(NO₃)₂), and Cadmium Acetate (Cd(CH₃COO)₂). researchgate.netrsc.orgprimescholars.com For example, Cd(O₂) nanocrystals have been synthesized via the hydrothermal reaction of 3CdSO₄·8H₂O with H₂O₂ in ammonia solutions at temperatures of 100-140 °C for 12 hours. researchgate.net In a different approach, cadmium nanoparticles conjugated with plant extracts were synthesized by mixing an aqueous extract of Ziziphora clinopodioides Lam with Cadmium Nitrate (Cd(NO₃)₂ · 4H₂O), where the appearance of a yellow colloidal solution indicated the formation of the nanoparticles. archivesofmedicalscience.com

The reaction can also be performed using organometallic precursors. The reaction between dialkylcadmium compounds, such as dimethylcadmium, and anhydrous hydrogen peroxide in an inert solvent like ether can precipitate Cadmium Peroxide. rsc.org

The table below outlines various synthetic routes for the preparation of Cadmium Peroxide from different cadmium and peroxide sources.

| Cadmium Source | Peroxide Source | Method | Reaction Conditions | Resulting Product |

| Cadmium Hydroxide (Cd(OH)₂) | Hydrogen Peroxide (H₂O₂) (6 vol.%) | Green Hydrothermal | 80–150 °C | Pure cubic phase Cd(O₂) nanoparticles (11-13 nm). researchgate.net |

| Cadmium Sulfate (3CdSO₄·8H₂O) | Hydrogen Peroxide (H₂O₂) | Hydrothermal | 100–140 °C in ammonia solution for 12 hours | Pure cubic phase Cd(O₂) nanocrystals. researchgate.net |

| Dimethylcadmium | Anhydrous Hydrogen Peroxide (98%) | Nucleophilic Substitution | Reaction in ether solvent | White precipitate of Cadmium Peroxide. rsc.org |

| Cadmium Nitrate (Cd(NO₃)₂ · 4H₂O) | Ziziphora clinopodioides extract (as reducing/stabilizing agent) | Green Synthesis | Stirring for 12 hours at room temperature | Cadmium nanoparticles (average size 26.78 nm). archivesofmedicalscience.com |

| Cadmium Metal | Hydrogen Peroxide (H₂O₂) | Sonochemical | Mild ultrasonic waves with PEG 1000 as a stabilizer | Cd(O₂) nanoparticles with a mean particle size of about 25 nm. researchgate.net |

Comprehensive Characterization Techniques for Elucidating Cadmium Peroxide Structure and Composition

X-ray Diffraction (XRD) for Crystalline Structure and Phase Identification

X-ray Diffraction (XRD) is a primary and indispensable technique for determining the crystalline structure and identifying the phases present in a cadmium peroxide sample. When X-rays are directed at a crystalline material, they are diffracted by the planes of atoms within the crystal lattice, producing a unique diffraction pattern. This pattern serves as a fingerprint for the specific crystalline phase.

Research has identified that cadmium peroxide possesses a cubic crystal structure belonging to the pyrite-type. wikipedia.org Its designated space group is Pa3. wikipedia.org The analysis of the XRD pattern allows for the calculation of lattice parameters, providing precise information about the dimensions of the unit cell.

In practical synthesis, the final product may not be pure Cd(O₂). It can contain unreacted precursors or decomposition products, most commonly cadmium oxide (CdO) or cadmium hydroxide (B78521) (Cd(OH)₂). XRD is highly effective at detecting these additional phases. For instance, cadmium oxide typically crystallizes in a cubic rocksalt lattice structure (space group Fm-3m), which produces a distinctly different diffraction pattern from the pyrite (B73398) structure of cadmium peroxide. wikipedia.orgmaterialsproject.org By comparing the experimental diffraction pattern to standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), each crystalline phase can be identified and its relative abundance quantified. researchgate.netresearchgate.net

| Property | Cadmium Peroxide (Cd(O₂)) | Cadmium Oxide (CdO) |

| Crystal System | Cubic | Cubic |

| Crystal Structure | Pyrite-type | Rocksalt (Halite) |

| Space Group | Pa3 | Fm-3m |

| Common JCPDS Card No. | Data not available | 05-0640 |

This table provides a comparison of the crystallographic data for Cadmium Peroxide and its common decomposition product, Cadmium Oxide, as identifiable by XRD.

Electron Microscopy for Morphological and Nanoscale Characterization

Electron microscopy techniques are vital for visualizing the morphology, size, and elemental distribution of cadmium peroxide at the micro- and nanoscale. These methods use a beam of electrons instead of light, allowing for significantly higher resolution and magnification.

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional projection images of a sample's internal structure. For nanomaterials, TEM is the definitive method for determining particle size, size distribution, and shape. While specific TEM studies on cadmium peroxide are limited, analysis of the closely related cadmium oxide (CdO) demonstrates the technique's capabilities. TEM imaging has revealed that CdO nanoparticles can be synthesized with spherical shapes and average particle sizes ranging from approximately 25 to 50 nm. mtu.eduresearchgate.net High-resolution TEM (HRTEM) can even resolve the crystal lattice fringes, confirming the single-crystalline nature of individual nanoparticles. researchgate.net Selected Area Electron Diffraction (SAED) patterns obtained via TEM can further corroborate the crystalline structure identified by XRD.

Agglomerated Nanoparticles: Particles clustering together to form larger secondary structures. researchgate.net

Spherical and Polygonal Shapes: Individual particles exhibiting well-defined geometric forms. researchgate.netresearchgate.net

Nanorods and Nanowires: One-dimensional structures with high aspect ratios. chalcogen.roacs.org

Cauliflower-like Structures: Complex, hierarchical morphologies formed from the assembly of smaller nanostructures. researchgate.net

These morphological features, dictated by the synthesis method, significantly influence the material's surface area and reactivity.

Often coupled with SEM or TEM, Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful tool for elemental analysis. When the electron beam strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present in the sample.

For cadmium peroxide, EDS analysis is used to confirm the presence of cadmium and oxygen and to determine their relative atomic and weight percentages. This is crucial for verifying the stoichiometry of the compound and detecting any elemental impurities. EDS can also be used to create elemental maps, which show the spatial distribution of cadmium and oxygen across the sample's surface, ensuring compositional homogeneity.

| Element | Symbol | Theoretical Atomic % | Theoretical Weight % |

| Cadmium | Cd | 33.33% | 77.84% |

| Oxygen | O | 66.67% | 22.16% |

This table shows the theoretical elemental composition of pure Cadmium Peroxide (Cd(O₂)), which can be verified experimentally using EDS.

Vibrational Spectroscopy for Molecular Bonding and Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR, probe the vibrational modes of molecules. Since the frequency of these vibrations is dependent on the bond strength and the mass of the bonded atoms, the resulting spectrum provides valuable information about the chemical bonds and functional groups within a compound.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, revealing its molecular structure. For cadmium peroxide, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Based on studies of cadmium oxide and other metal peroxides, the key vibrational modes for Cd(O₂) can be predicted. The stretching vibration of the Cadmium-Oxygen (Cd-O) bond is typically observed in the far-infrared region, generally appearing as a strong absorption band between 400 and 600 cm⁻¹. chalcogen.roresearchgate.net The defining feature of a peroxide is the peroxide anion (O₂²⁻), which would exhibit an O-O stretching vibration. This band is typically found in the 800-900 cm⁻¹ region for many inorganic peroxides. FT-IR is also highly sensitive to common impurities like cadmium hydroxide (Cd(OH)₂), which would be indicated by a broad absorption band around 3400-3600 cm⁻¹ corresponding to the O-H stretching vibration. researchgate.net

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Compound |

| 400 - 600 | Cd-O Stretch | Cadmium Peroxide, Cadmium Oxide |

| 800 - 900 (predicted) | O-O Stretch | Cadmium Peroxide |

| ~3500 | O-H Stretch | Cadmium Hydroxide (impurity) |

This table summarizes the key FT-IR absorption bands relevant for the characterization of Cadmium Peroxide and the identification of common related species.

Raman Spectroscopy for Molecular Vibrations and Lattice Dynamics

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules and the lattice dynamics of crystalline solids. While extensive research on the Raman spectra of cadmium oxide (CdO) exists, specific and detailed studies focusing solely on cadmium peroxide (Cd(O₂)) are less prevalent in the literature. However, the principles of the technique allow for a clear prediction of the expected spectral features that would distinguish Cd(O₂) from its more common oxide counterpart.

The primary vibrational feature expected for cadmium peroxide would be the internal stretching mode of the peroxide anion (O₂²⁻). This O-O stretching vibration is characteristic of peroxide compounds and typically appears in a distinct region of the Raman spectrum. For comparison, in various ionic peroxides, this mode is observed, providing a clear spectral signature of the peroxide group. uni-muenchen.de

In contrast, the Raman spectrum of cadmium oxide (CdO), which possesses a rock salt crystal structure, is dominated by second-order features, as first-order Raman scattering is forbidden by symmetry. Common features in the CdO spectrum include a relatively sharp peak around 265 cm⁻¹ and a broad, more intense band centered near 390 cm⁻¹. researchgate.net The absence of the characteristic O-O stretching mode and the presence of these specific second-order peaks would be a definitive way to differentiate between CdO and Cd(O₂).

Lattice dynamics in Cd(O₂) would involve the vibrations of the Cd²⁺ cations and O₂²⁻ anions within the crystal lattice. These external or lattice modes would appear at lower frequencies than the internal O-O stretch and would provide information about the crystal structure and the nature of the ionic bonding in cadmium peroxide.

Table 1: Comparison of Expected Raman Active Modes for Cd(O₂) vs. Observed Modes for CdO

| Compound | Expected/Observed Vibrational Mode | Typical Wavenumber (cm⁻¹) | Origin |

| Cd(O₂) (Expected) | Peroxide O-O Stretch | ~800 - 900 | Internal vibration of the O₂²⁻ anion |

| Cd-O Lattice Modes | < 400 | External lattice vibrations | |

| CdO (Observed) | 2TA(L) mode | ~265 | Second-order overtone |

| High Two-Phonon Density of States | ~390 | Second-order combination modes |

Thermal Analysis Methods for Decomposition Pathways and Stability Assessment

Thermal analysis techniques are crucial for determining the thermal stability of compounds and elucidating their decomposition pathways. For cadmium peroxide, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly informative.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For cadmium peroxide, TGA is used to identify the temperature at which it decomposes and to confirm the stoichiometry of the decomposition reaction. When heated, cadmium peroxide (Cd(O₂)) undergoes thermal decomposition to form cadmium oxide (CdO) and release oxygen gas.

The decomposition reaction is as follows: 2 Cd(O₂) (s) → 2 CdO (s) + O₂ (g)

A typical TGA experiment on Cd(O₂) would show a stable mass at lower temperatures, followed by a distinct mass loss step beginning at the onset of decomposition. Research has shown that nanocrystalline cadmium peroxide decomposes at approximately 228°C. researchgate.net The theoretical mass loss for this reaction can be calculated based on the molar masses of the compounds involved. The molar mass of Cd(O₂) is approximately 144.41 g/mol , while that of CdO is 128.41 g/mol . The expected mass loss corresponding to the release of one oxygen atom per formula unit is approximately 11.08%. TGA confirms this decomposition pathway by matching the experimentally observed mass loss to the theoretical value. researchgate.net

Table 2: Theoretical vs. Experimental Mass Loss for Cd(O₂) Decomposition via TGA

| Parameter | Value |

| Decomposition Reaction | Cd(O₂) → CdO + ½ O₂ |

| Onset Temperature | ~228°C researchgate.net |

| Theoretical Mass Loss (%) | 11.08% |

| Product | Cadmium Oxide (CdO) |

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is used to detect thermal transitions such as phase changes, melting, and decomposition. For cadmium peroxide, DSC reveals the energetic nature of its decomposition.

The thermal decomposition of Cd(O₂) to CdO is an exothermic process, meaning it releases heat. researchgate.net A DSC thermogram of cadmium peroxide would show a sharp exothermic peak corresponding to the mass loss event observed in TGA. The peak of this exotherm occurs at the temperature of the maximum decomposition rate, which has been reported to be 228°C for electrodeposited nanocrystalline Cd(O₂). researchgate.net The area under the exothermic peak is proportional to the total enthalpy change (ΔH) of the decomposition reaction, providing quantitative information about the energy released during the process.

Table 3: Expected DSC Data for Cadmium Peroxide Decomposition

| Parameter | Description |

| Transition Type | Exothermic Decomposition |

| Peak Temperature | ~228°C researchgate.net |

| Enthalpy of Decomposition | The integrated area under the exothermic peak, representing heat release. |

| Final Product | Cadmium Oxide (CdO) |

Surface-Sensitive Spectroscopic Techniques for Surface Chemical State Analysis

Surface-sensitive techniques are essential for analyzing the elemental composition and chemical environment at the material's surface, which can differ from the bulk. X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are powerful tools for the comprehensive characterization of cadmium peroxide.

X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition and, crucially, the oxidation states of elements on the surface of a material.

For cadmium peroxide, an XPS survey scan would confirm the presence of cadmium (Cd) and oxygen (O) and the absence of impurities. High-resolution scans of the Cd 3d and O 1s core levels provide detailed chemical state information.

Cadmium (Cd 3d): The Cd 3d region shows a characteristic spin-orbit doublet, Cd 3d₅/₂ and Cd 3d₃/₂. The binding energy of the Cd 3d₅/₂ peak for cadmium in the +2 oxidation state (as in both CdO and Cd(O₂)) is typically found in the range of 404-405 eV. acs.orgucf.eduresearchgate.net Recent studies on composite thin films have specifically identified a Cd 3d₅/₂ peak at 405.4 eV corresponding to a CdO₂ surface phase. acs.org This is slightly higher than the binding energy typically reported for CdO (around 404.1 eV), indicating a difference in the chemical environment. acs.org

Oxygen (O 1s): The O 1s spectrum is particularly critical for distinguishing between a peroxide (O₂²⁻) and an oxide (O²⁻). The O²⁻ species in metal oxides typically has a binding energy in the range of 528-530 eV. ucf.edu In contrast, the peroxide ion (O₂²⁻) is found at a higher binding energy. For Cd(O₂), the O 1s peak associated with the peroxide species is observed at approximately 531.1-531.5 eV. acs.orgucf.edu The presence of this high-binding-energy component is a definitive signature of the peroxide group on the surface.

Table 4: Characteristic XPS Binding Energies for Cadmium Peroxide (Cd(O₂))

| Element & Core Level | Chemical Species | Typical Binding Energy (eV) | Reference(s) |

| Cd 3d₅/₂ | Cd²⁺ in Cd(O₂) | 405.4 | acs.orgucf.edu |

| Cd²⁺ in CdO | 404.1 - 405.0 | acs.orgucf.edu | |

| O 1s | O₂²⁻ in Cd(O₂) | 531.1 - 531.5 | acs.orgucf.edu |

| O²⁻ in CdO | 528.4 - 529.9 | ucf.edu |

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure around a specific absorbing atom. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. For Cd(O₂), the Cd K-edge or L-edge XANES spectrum would confirm the +2 oxidation state of cadmium. The precise energy and shape of the absorption edge are influenced by the local environment, allowing for differentiation from other cadmium compounds like metallic cadmium or CdO. researchgate.net The O K-edge XANES spectrum provides complementary information about the unoccupied electronic states of the peroxide ligand and the nature of the Cd-O₂ bond. nih.gov

EXAFS: The EXAFS region, which consists of oscillations far above the absorption edge, contains information about the local atomic structure. Analysis of the EXAFS signal can accurately determine the coordination number and bond distances of the atoms neighboring the absorbing atom. For Cd(O₂), Cd K-edge EXAFS would be used to determine the Cd-O bond length and the number of nearest oxygen neighbors. O K-edge EXAFS could potentially be used to probe the O-O bond distance within the peroxide unit, providing direct structural confirmation of the peroxide anion in the material.

Table 5: Information Obtainable from XAS for Cadmium Peroxide Characterization

| XAS Region | Absorbing Atom | Information Provided |

| XANES | Cadmium (Cd) | Confirmation of Cd²⁺ oxidation state, information on coordination geometry. |

| Oxygen (O) | Probing of unoccupied molecular orbitals, insight into Cd-O₂ bonding. | |

| EXAFS | Cadmium (Cd) | Determination of Cd-O bond distance and coordination number. |

| Oxygen (O) | Potential determination of the O-O bond distance within the peroxide (O₂²⁻) anion. |

Electrochemical Characterization Methodologies

Electrochemical methods are pivotal in understanding the redox behavior and charge transfer kinetics of materials. For Cadmium Peroxide, these techniques would provide insight into its potential applications in electrochemical devices.

Cyclic Voltammetry is a powerful electrochemical technique used to probe the reduction and oxidation processes of a substance. By cycling the potential of an electrode immersed in a solution containing the analyte and measuring the resulting current, a voltammogram is produced that reveals information about the redox potentials and the stability of the electrochemical species.

Table 1: Hypothetical Cyclic Voltammetry Data for Cadmium Peroxide (Cd(O₂))

| Parameter | Expected Value | Significance |

|---|---|---|

| Anodic Peak Potential (Epa) | Data not available | Potential at which oxidation occurs. |

| Cathodic Peak Potential (Epc) | Data not available | Potential at which reduction occurs. |

| Anodic Peak Current (Ipa) | Data not available | Proportional to the concentration and diffusion coefficient of the reduced species. |

| Cathodic Peak Current (Ipc) | Data not available | Proportional to the concentration and diffusion coefficient of the oxidized species. |

Note: The data in this table is hypothetical and serves as a template for what would be expected from a cyclic voltammetry experiment on Cadmium Peroxide. Further experimental research is required to obtain actual values.

Electrochemical Impedance Spectroscopy is a non-destructive technique that provides detailed information about the kinetic and mechanistic aspects of electrochemical systems. By applying a small amplitude AC voltage over a wide range of frequencies, the impedance of the system is measured. This data, often represented as a Nyquist plot, can be used to model the electrochemical interface and determine parameters such as charge transfer resistance.

Specific experimental data from Electrochemical Impedance Spectroscopy for Cadmium Peroxide is not available in the surveyed scientific literature. An EIS study would be instrumental in quantifying the charge transfer resistance at the electrode-electrolyte interface, which is a critical parameter for evaluating the efficiency of charge transfer processes in applications such as sensors or batteries.

Table 2: Hypothetical Electrochemical Impedance Spectroscopy Data for Cadmium Peroxide (Cd(O₂))

| Parameter | Expected Value | Significance |

|---|---|---|

| Solution Resistance (Rs) | Data not available | Resistance of the electrolyte. |

| Charge Transfer Resistance (Rct) | Data not available | Resistance to charge transfer at the electrode-electrolyte interface. |

Note: The data in this table is hypothetical and illustrates the type of information that would be obtained from an EIS study of Cadmium Peroxide. Experimental validation is necessary.

Optical Characterization Approaches

Optical characterization techniques are fundamental for understanding the electronic structure and light-emitting properties of materials.

UV-Visible absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy levels, providing information about the electronic transitions and the optical band gap of a material. For nanocrystalline cadmium peroxide thin films prepared by electrodeposition, a band gap of approximately 2.5 eV has been reported. researchgate.net This value is crucial for determining the semiconductor properties of Cd(O2) and its potential use in optoelectronic devices.

Table 3: UV-Visible Absorption Spectroscopy Data for Cadmium Peroxide (Cd(O₂))

| Parameter | Reported Value | Significance |

|---|---|---|

| Absorption Wavelength (λmax) | ≤ 400 nm researchgate.net | Wavelength of maximum light absorption. |

| Optical Band Gap (Eg) | ~2.5 eV researchgate.net | The minimum energy required to excite an electron from the valence band to the conduction band. |

Photoluminescence spectroscopy is a technique that investigates the light emitted from a material after it has absorbed photons. The emission spectrum provides information about the electronic states and defects within the material. A study on a related compound, Cd(O2)0.88(OH)0.24, revealed a photoluminescence emission spectrum, suggesting that cadmium peroxide-based materials have potential for light-emitting applications. researchgate.net The spectrum would typically show emission peaks corresponding to radiative recombination of excited electrons and holes.

Table 4: Photoluminescence Spectroscopy Data for Cadmium Peroxide Hydroxide (Cd(O₂)₀.₈₈(OH)₀.₂₄)

| Parameter | Observed Value | Significance |

|---|---|---|

| Emission Peak Wavelength | Data not explicitly provided for Cd(O2) | Wavelength at which the material emits light most intensely. |

| Full Width at Half Maximum (FWHM) | Data not available | A measure of the width of the emission peak, indicating the distribution of emissive states. |

Note: The data pertains to a cadmium peroxide-hydroxide compound and may not be fully representative of pure Cadmium Peroxide. researchgate.net Further research on pure Cd(O2) is needed.

Surface Area and Porosity Characterization (e.g., Brunauer–Emmett–Teller (BET) Analysis)

The Brunauer–Emmett–Teller (BET) analysis is a widely used technique for determining the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) on its surface. The surface area and porosity are critical parameters for applications involving catalysis, adsorption, and energy storage, as they influence the material's reactivity and capacity.

There is currently no available data from BET analysis specifically for Cadmium Peroxide in the reviewed scientific literature. Such a study would be essential to understand the surface morphology and porous nature of Cd(O2) nanomaterials, which would, in turn, inform their suitability for various surface-dependent applications.

Table 5: Hypothetical BET Analysis Data for Cadmium Peroxide (Cd(O₂))

| Parameter | Expected Value | Significance |

|---|---|---|

| Specific Surface Area | Data not available | The total surface area of the material per unit of mass. |

| Pore Volume | Data not available | The total volume of the pores within the material. |

Note: The data in this table is hypothetical and represents the expected outcomes of a BET analysis on Cadmium Peroxide. Experimental determination is required.

Theoretical and Computational Investigations of Cadmium Peroxide

Electronic Structure Theory Applications

Electronic structure theory encompasses a range of computational methods that solve the Schrödinger equation, or a simplified form of it, to determine the arrangement of electrons in a molecule and its corresponding energy and properties.

Density Functional Theory (DFT) is a widely used computational method that maps the complex many-electron problem onto a simpler one based on the electron density. It offers a balance between accuracy and computational cost, making it suitable for studying the ground state properties of materials like cadmium peroxide.

Recent first-principles calculations have explored the properties of two-dimensional (2D) monolayers of CdO2. These studies predict that CdO2 can exist in hexagonal (1H) and tetragonal (1T) lattice structures researchgate.netlqdtu.edu.vn. For the CdO2-1H structure, calculations show that each oxygen atom gains approximately 1.27 electrons from the adjacent cadmium atom due to the significant difference in electronegativity (Cd: 1.69, O: 3.44) lqdtu.edu.vn. In the 1T structure, this charge transfer is slightly higher, with each oxygen atom gaining about 1.32 electrons lqdtu.edu.vn.

DFT studies on the bulk cubic-Pa3 phase of CdO2, which has been experimentally synthesized, show it to be thermodynamically stable at ambient pressure researchgate.net. The calculated lattice parameter for this phase is 5.387 Å, which aligns remarkably well with the experimentally measured value of approximately 5.386 Å researchgate.net. Further DFT investigations using the B3LYP functional have been conducted to study various structural isomers of the Cd(O2) molecule, including bent, cyclic (C2v), and linear forms researchgate.net. These calculations are essential for determining the most stable geometric configuration and understanding the nature of the bonding between cadmium and the peroxide group.

| Property | Phase/Structure | Calculated Value | Reference |

|---|---|---|---|

| Lattice Parameter | Cubic (Pa3) | 5.387 Å | researchgate.net |

| Charge Transfer to O atom | Monolayer (1H) | ~1.27 e⁻ | lqdtu.edu.vn |

| Charge Transfer to O atom | Monolayer (1T) | ~1.32 e⁻ | lqdtu.edu.vn |

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the inclusion of experimental data to parameterize the model. These methods, while often more computationally intensive than DFT, can provide highly accurate results.

For cadmium peroxide, ab initio molecular dynamics (AIMD) simulations have been performed on the predicted 2D monolayer structures. These simulations confirm that both the CdO2-1H and CdO2-1T monolayers remain structurally intact at room temperature (300 K), demonstrating their thermal stability lqdtu.edu.vn. The use of ab initio evolutionary methods has also been noted in the context of successfully synthesizing unexpected materials like CdO2, highlighting the predictive power of these theoretical approaches in materials discovery researchgate.net. Such quantum mechanical analyses are critical for verifying the stability and predicting the behavior of novel materials before they are created in a laboratory setting acs.orgnih.gov.

The electronic properties of a material, such as whether it is a conductor, semiconductor, or insulator, are determined by its electronic band structure and the density of states (DOS). The band structure describes the ranges of energy that an electron is allowed to have, while the DOS specifies the number of available states at each energy level.

First-principles calculations for the novel two-dimensional CdO2-1H and CdO2-1T monolayers have revealed their electronic characteristics. The CdO2-1H monolayer is predicted to be an indirect bandgap semiconductor with a gap of 1.70 eV lqdtu.edu.vn. The CdO2-1T monolayer is also predicted to be a semiconductor. In bulk form, cadmium peroxide is known to be a semiconductor with a bandgap of 2.33 eV researchgate.net. The analysis of the partial density of states (PDOS) is crucial for understanding the contribution of different atomic orbitals to the electronic structure, particularly near the Fermi level, which governs the material's conductivity and optical properties aps.org.

| Material Form | Structure/Phase | Band Gap Type | Calculated Band Gap (eV) | Reference |

|---|---|---|---|---|

| Monolayer | 1H | Indirect | 1.70 | lqdtu.edu.vn |

| Bulk | Cubic (Pa3) | - | 2.33 | researchgate.net |

Molecular Modeling of Cd(O2) Species

Molecular modeling focuses on the behavior of individual or small groups of molecules, providing insight into reaction mechanisms, stability, and dynamics.

A potential energy surface (PES) is a multidimensional map that represents the energy of a system as a function of its geometric parameters (e.g., bond lengths and angles). By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest-energy paths for chemical reactions.

For the M(O2) systems, where M is a group 12 metal like cadmium, DFT studies have been used to explore the PES researchgate.net. These studies consider different possible structures, such as bent, cyclic, and linear forms, and calculate their relative energies to identify the most stable configurations and the energy barriers between them researchgate.net. Mapping the PES is fundamental to understanding how Cd(O2) might be formed from its constituent atoms or how it might decompose or react with other species.

Simulations based on the calculated PES can model the dynamic processes of bond breaking (dissociation) and bond making (formation). These simulations trace the trajectory of atoms over time as they move from reactants to products, providing a detailed picture of the reaction mechanism.

For group 12 peroxides like Cd(O2), theoretical studies have investigated the different pathways for their formation and decomposition researchgate.net. These simulations can clarify, for example, whether the decomposition of CdO2 into cadmium oxide (CdO) and oxygen is a one-step or multi-step process and can calculate the energy required to initiate this dissociation acs.org. Understanding these pathways is crucial for applications where CdO2 might be used as an oxidant or as a precursor for synthesizing other cadmium compounds, as its stability and decomposition temperature are key performance factors researchgate.netacs.org.

Electron Density and Bonding Analysis

Bader charge analysis is a powerful computational method used to approximate the total electronic charge of an atom within a molecule or a crystal. uwjst.org.pkutexas.edu This analysis is based on the topology of the electron density, where zero-flux surfaces are used to partition the electron density into atomic basins. utexas.edu The charge enclosed within each Bader volume is a good approximation of the total electronic charge of the corresponding atom. uwjst.org.pk This method provides valuable insights into the electron transfer and distribution within a compound, which are crucial for understanding its chemical bonding and reactivity.

For a comprehensive understanding of the electron transfer and distribution in cadmium peroxide, dedicated computational investigations employing DFT calculations coupled with Bader charge analysis are necessary. Such studies would involve optimizing the geometry of the Cd(O₂) crystal structure and then calculating the electron density distribution. The subsequent Bader analysis would yield the net charges on the cadmium and oxygen atoms, providing a quantitative measure of the ionic character of the Cd-O and O-O bonds within the peroxide unit.

The expected outcome of such an analysis would be the determination of the charge transfer from the cadmium atom to the peroxide group (O₂²⁻). This would help in quantifying the degree of ionicity in the Cd-O bonds. Furthermore, the analysis of the electron density at the bond critical points between the atoms would provide information about the nature of the chemical bonds (i.e., whether they are predominantly ionic, covalent, or have characteristics of both).

Table 1: Hypothetical Bader Charge Analysis Data for Cadmium Peroxide (Cd(O₂))

The following table presents a hypothetical set of data that could be obtained from a Bader charge analysis of cadmium peroxide. This data is for illustrative purposes to demonstrate the type of information that such an analysis would provide and is not based on actual experimental or computational results.

| Atom | Bader Charge (e) |

| Cd | +1.85 |

| O1 | -0.925 |

| O2 | -0.925 |

In this hypothetical scenario, the cadmium atom donates a significant amount of its electron density, resulting in a positive charge close to its formal oxidation state of +2. Correspondingly, each oxygen atom in the peroxide unit gains electron density, resulting in a negative charge. The distribution of charge would be crucial in understanding the reactivity and stability of cadmium peroxide.

Future theoretical studies are essential to populate such tables with accurate data derived from first-principles calculations, thereby providing a deeper and more quantitative understanding of the electronic structure and bonding in cadmium peroxide.

Advanced Applications of Cadmium Peroxide in Materials Science and Catalysis

Photocatalytic Capabilities and Mechanisms

The photocatalytic potential of a material is largely determined by its electronic structure, specifically its band gap, which allows it to absorb light and generate electron-hole pairs for redox reactions. While cadmium peroxide is a semiconductor, specific research into its photocatalytic capabilities is not extensively documented.

Photocatalytic Degradation of Organic Pollutants

There is a significant body of research on the photocatalytic degradation of organic pollutants using cadmium sulfide (B99878) (CdS) and cadmium oxide (CdO). These materials have demonstrated the ability to break down various organic dyes and pollutants under light irradiation. The general mechanism involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O2-), which then attack and decompose the organic molecules.

Hydrogen Production via Photocatalysis

Photocatalytic hydrogen production from water splitting is a promising avenue for clean energy generation. Cadmium sulfide (CdS) has been widely investigated as a photocatalyst for this purpose due to its suitable band gap for absorbing visible light. The process involves the photogenerated electrons reducing protons to hydrogen gas, while the holes oxidize a sacrificial agent.

There is currently a lack of specific research demonstrating the use of cadmium peroxide (Cd(O2)) as a photocatalyst for hydrogen production. Consequently, data on its efficiency, stability, and the specific mechanisms of hydrogen evolution are not available.

Electrochemical Applications in Energy Systems

The electrochemical properties of materials are crucial for their application in energy storage and sensing devices. While various cadmium compounds have been explored, specific data on cadmium peroxide is sparse.

Integration in Energy Storage Systems (e.g., Supercapacitors, Batteries)

Research into cadmium-based materials for energy storage has primarily focused on cadmium oxide (CdO) and cadmium hydroxide (B78521) (Cd(OH)2). These materials have been investigated as electrode materials for supercapacitors and batteries due to their redox activity.

Currently, there are no significant research findings available that detail the integration and performance of cadmium peroxide (Cd(O2)) in energy storage systems like supercapacitors or batteries. Therefore, data on its specific capacitance, energy density, power density, and cycling stability are not established.

Development of Electrochemical Sensing Methodologies (e.g., Hydrogen Peroxide Detection)

Electrochemical sensors based on cadmium oxide (CdO) have been developed for the detection of various analytes, including hydrogen peroxide. These sensors often rely on the electrocatalytic activity of the material towards the oxidation or reduction of the target molecule.

Specific studies on the development and application of electrochemical sensors based on cadmium peroxide (Cd(O2)) for hydrogen peroxide detection or other analytes are not prevalent in the existing literature.

Catalytic Roles in Chemical Reactions

Cadmium and its compounds can act as catalysts in various chemical reactions. For instance, cadmium-based catalysts have been used in organic synthesis.

However, specific research detailing the catalytic roles of cadmium peroxide (Cd(O2)) in chemical reactions is not well-documented. Information regarding the types of reactions it catalyzes, its catalytic activity, selectivity, and the underlying mechanisms is not currently available in the reviewed scientific literature.

Catalysis of Hydrogen Peroxide Decomposition

Current scientific literature available through the conducted research does not provide specific details regarding the application of cadmium peroxide (Cd(O₂)) as a catalyst for the decomposition of hydrogen peroxide. While the catalytic decomposition of hydrogen peroxide is a well-studied reaction with various catalysts, including other cadmium compounds like cadmium iodide, specific research findings detailing the catalytic activity of cadmium peroxide for this process are not present in the search results acs.orgproakademia.eugoogle.comresearchgate.netrsc.org.

Development of Advanced Composite Materials Incorporating Cadmium Peroxide

The development of advanced composite materials incorporating cadmium peroxide (Cd(O₂)) is not detailed in the available research findings. While composites using cadmium oxide (CdO) with materials like graphene have been synthesized and studied for their properties, there is no specific mention of composites being developed with cadmium peroxide rsc.orgrsc.org.

Cadmium Peroxide as a Precursor Material for Other Cadmium Compounds (e.g., Cadmium Oxide Nanoparticles)

Cadmium peroxide (Cd(O₂)) serves as a valuable precursor material for the synthesis of other important cadmium compounds, most notably cadmium oxide (CdO) nanoparticles. The thermal decomposition of cadmium peroxide is a key method for producing well-crystalline CdO nanoparticles.

In this process, cadmium peroxide nanoparticles are first synthesized and then subjected to an annealing process. For instance, polyethylene (B3416737) glycol (PEG)-encapsulated CdO₂ nanoparticles can be annealed at a temperature of 300 °C for one hour to yield well-crystalline cadmium oxide nanoparticles researchgate.net. This method allows for control over the particle size of the resulting CdO. Research has also indicated the possibility of forming cadmium oxide films through the thermal treatment of precursor films composed of materials such as Cd(O₂)₀.₈₈(OH)₀.₂₄ researchgate.net. The conversion of cadmium peroxide to cadmium oxide is a critical step in various synthesis routes designed to produce CdO nanostructures with specific morphologies and properties for applications in optoelectronics, sensors, and solar cells semanticscholar.orgnajah.eduresearchgate.netresearchgate.net.

The characteristics of the precursor cadmium peroxide and the resulting cadmium oxide nanoparticles are often studied to optimize the synthesis process for desired applications.

Table 1: Synthesis of Cadmium Oxide Nanoparticles from Cadmium Peroxide Precursor

| Precursor Material | Annealing Temperature (°C) | Duration (hours) | Resulting Material | Average Particle Size of Precursor (nm) | Average Particle Size of Product (nm) |

|---|---|---|---|---|---|

| PEG-encapsulated CdO₂ nanoparticles | 300 | 1 | Well-crystalline CdO nanoparticles | ~25 | ~23 |

| Cd(O₂)₀.₈₈(OH)₀.₂₄ films | 200-500 | Not Specified | CdO films | Not Applicable | Not Applicable |

Environmental Chemistry and Transformation Aspects of Cadmium Peroxide

Environmental Transformation Pathways of Peroxide Species

Peroxide species in the environment, most notably hydrogen peroxide (H₂O₂), undergo a variety of transformation pathways. These processes are influenced by factors such as sunlight, pH, and the presence of transition metals. Hydrogen peroxide can decompose into water and oxygen, a reaction that can be accelerated by catalysts. mdpi.com

In aqueous environments, peroxides can participate in redox reactions. For instance, hydrogen peroxide can be formed in natural waters through photochemical reactions and can also be decomposed through various mechanisms. cdc.gov A key transformation of peroxide species is the generation of highly reactive hydroxyl radicals (•OH), particularly in the presence of UV light or certain metal ions. louisiana.edu This reactivity is central to their role in the degradation of pollutants.

Given the inherent instability of the peroxide bond (O-O), it is plausible that cadmium peroxide, if present in the environment, would also be subject to decomposition. The likely transformation products would be cadmium oxide (CdO) or cadmium hydroxide (B78521) (Cd(OH)₂) and oxygen, depending on the environmental conditions. However, without specific studies on Cd(O₂), its precise transformation pathways and kinetics in environmental matrices remain speculative.

Mechanistic Studies of Cadmium-Peroxide Interactions in Environmental Matrices

Direct mechanistic studies on the interaction of cadmium peroxide within environmental matrices are not available in the current body of scientific literature. The interaction of cadmium with peroxide species is typically studied in the context of cadmium ion (Cd²⁺) toxicity and its induction of oxidative stress, where an increase in reactive oxygen species, including hydrogen peroxide, is observed within biological systems. nih.gov

While there is no specific data on the chemical stability of cadmium peroxide under varying environmental conditions, the stability of other peroxide compounds offers some insight. The stability of hydrogen peroxide, for example, is known to be affected by pH, temperature, and the presence of metal ions. mdpi.com It is reasonable to infer that the stability of cadmium peroxide would similarly be influenced by these factors.

Table 1: Potential Influencing Factors on Cadmium Peroxide Stability

| Environmental Factor | Potential Influence on Cd(O₂) Stability |

|---|---|

| pH | Changes in pH could affect the surface charge of Cd(O₂) particles and the speciation of cadmium, potentially influencing its dissolution and decomposition rates. In general, the mobility of cadmium in soils is influenced by pH. nih.gov |

| Temperature | Increased temperature would likely accelerate the thermal decomposition of cadmium peroxide. |

| Sunlight (UV Radiation) | Photolysis could lead to the decomposition of the peroxide bond, potentially generating reactive oxygen species. |

| Presence of Organic Matter | Organic matter in soil and water can interact with metal ions and may influence the surface chemistry and stability of cadmium peroxide. nih.gov |

| Redox Conditions | The redox state of the environment would be a critical factor in the stability of a peroxide compound. nih.gov |

This table is based on general chemical principles and the behavior of other peroxides and cadmium compounds, not on direct experimental evidence for Cd(O₂).

There is no documented role of cadmium peroxide as a compound in the biogeochemical cycling of cadmium. The biogeochemical cycling of cadmium is primarily governed by the mobility, sorption, and precipitation of the cadmium ion (Cd²⁺). nih.gov Cadmium can be released into the environment from both natural and anthropogenic sources. cdc.govwho.int Its mobility in soils and aquatic systems is controlled by factors such as pH, redox potential, and the presence of organic matter and clay minerals, which provide sorption sites. nih.gov

Peroxide species, such as hydrogen peroxide, can influence the redox conditions of an environment, which in turn can affect the speciation and mobility of metals like cadmium. For example, the generation of reactive oxygen species can lead to the oxidative degradation of organic matter, potentially releasing complexed cadmium. However, any specific role of a cadmium-peroxide complex in these large-scale cycles has not been identified.

Role in Advanced Oxidation Processes (AOPs) for Pollutant Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). louisiana.edunih.gov Common AOPs involve the use of ozone, hydrogen peroxide, and UV light. wisdomlib.orgmdpi.commostwiedzy.pl

There is no evidence in the scientific literature to suggest that cadmium peroxide is used as a reagent in AOPs for pollutant degradation. The presence of cadmium, a toxic heavy metal, would be a significant drawback for its use in water treatment applications. who.int AOPs often utilize iron salts in Fenton and photo-Fenton processes to catalyze the decomposition of hydrogen peroxide into hydroxyl radicals. louisiana.edunih.gov While other transition metals can also catalyze this reaction, the use of cadmium in this context is not reported, likely due to its toxicity and environmental persistence.

Sorption and Desorption Phenomena on Environmental Surfaces

Specific studies on the sorption and desorption of cadmium peroxide on environmental surfaces are absent from the scientific literature. The sorption and desorption of cadmium are almost exclusively studied with respect to the cadmium cation (Cd²⁺). The sorption of Cd²⁺ to soils, sediments, and mineral surfaces is a critical process that controls its bioavailability and mobility in the environment. nih.gov

Factors influencing the sorption of cadmium (Cd²⁺) include:

Soil and Sediment Composition: The presence of clay minerals, iron and manganese oxides, and organic matter provides binding sites for cadmium. nih.govunl.edu

pH: Cadmium sorption generally increases with increasing pH. unl.edu

Ionic Strength: The concentration of other ions in solution can affect cadmium sorption through competition for binding sites. unl.edu

Microorganisms can also play a role in the sorption and desorption of cadmium in soil, with microbial biomass acting as a biosorbent. nih.gov It is conceivable that cadmium peroxide particles, if present in the environment, would exhibit their own unique sorption and desorption characteristics based on their surface chemistry. However, without experimental data, any discussion remains speculative.

Future Research Directions and Perspectives in Cadmium Peroxide Chemistry

Exploration of Novel Synthetic Routes for Tailored Nanostructures

The synthesis of cadmium-containing nanoparticles, such as cadmium oxide (CdO) and cadmium sulfide (B99878) (CdS), has been extensively investigated, employing a variety of methods to control their size, shape, and surface properties. These established techniques can serve as a foundation for developing novel synthetic routes for cadmium peroxide nanostructures with tailored functionalities.

Future research will likely focus on adapting methods like solvothermal synthesis, co-precipitation, and green synthesis using plant extracts to produce Cd(O2) nanoparticles with specific morphologies. For instance, the solvothermal method, which has been used to create CdO micro-octahedrons and nanowires, could be modified to control the crystalline structure and dimensionality of cadmium peroxide. The use of different solvents, temperatures, and precursors will be crucial in this endeavor.

Furthermore, "green" synthesis approaches, which utilize plant extracts as reducing and capping agents, offer an environmentally benign route to nanoparticle synthesis. Researchers are expected to explore various plant extracts to not only synthesize Cd(O2) nanoparticles but also to functionalize their surfaces for specific applications. The table below summarizes potential synthetic methods that could be adapted for cadmium peroxide nanostructures.

| Synthetic Method | Potential for Cd(O2) Nanostructures | Key Parameters to Control | Potential Morphologies |

| Solvothermal Synthesis | High potential for crystalline nanostructures. | Solvent, Temperature, Precursor Concentration | Nanowires, Nanorods, Octahedra |

| Co-precipitation | Simple and scalable method for nanoparticle synthesis. | pH, Temperature, Reactant Concentrations | Amorphous or Polycrystalline Nanoparticles |

| Green Synthesis | Environmentally friendly route with surface functionalization. | Plant Extract Type, Concentration, Reaction Time | Spherical Nanoparticles, Nanoflakes |

| Sonochemical Method | Rapid synthesis with potential for unique morphologies. | Ultrasound Frequency, Power, Reaction Time | Nanosheets, Hollow Spheres |

Integration with Emerging Advanced Characterization Techniques for In-situ Studies

A deep understanding of the formation, transformation, and reactivity of cadmium peroxide requires the use of advanced characterization techniques, particularly those that allow for in-situ analysis. While ex-situ methods provide valuable structural and compositional information, in-situ techniques offer real-time insights into dynamic processes under reaction conditions.

Future research will increasingly rely on a suite of in-situ characterization tools to probe the behavior of cadmium peroxide. Techniques such as in-situ X-ray diffraction (XRD) and scanning transmission electron microscopy (STEM) can be employed to monitor the crystalline phase and morphology of Cd(O2) during its synthesis and catalytic application at high temperatures. Ambient-pressure X-ray photoelectron spectroscopy (AP-XPS) can provide crucial information about the surface composition and the formation of peroxide species under reaction conditions.

Furthermore, spectroscopic techniques like Fourier-transform Raman spectroscopy will be invaluable for studying the chemical structure of transient species like Ti-peroxy gels, which could be analogous to intermediates in cadmium peroxide systems. The integration of these techniques will provide a multi-faceted view of the material's behavior, from the atomic to the macroscopic level.

Further Elucidation of Fundamental Reaction Mechanisms and Catalytic Pathways

Metal peroxides are known to play a significant role in a variety of catalytic oxidation reactions. The catalytic activity of these materials is often linked to the generation of reactive oxygen species, such as hydroxyl radicals. A key area of future research will be to elucidate the fundamental reaction mechanisms and catalytic pathways involving cadmium peroxide.

Studies will likely focus on understanding how Cd(O2) interacts with reactants and how it facilitates the decomposition of other peroxide compounds, like hydrogen peroxide. The catalytic decomposition of hydrogen peroxide by transition metal oxides is a well-studied process that involves redox chemistry, and similar principles may apply to cadmium peroxide. Researchers will investigate the role of the cadmium center in activating the O-O bond and the nature of the active oxidizing species.

Understanding these mechanisms is crucial for designing more efficient and selective catalysts for various applications, including the oxidation of organic compounds and environmental remediation.

Computational Design and Prediction of Novel Cadmium Peroxide Derivatives for Specific Functions

Computational modeling and simulation are powerful tools for accelerating the discovery and design of new materials. In the context of cadmium peroxide, computational methods can be used to predict the structural, electronic, and reactive properties of novel derivatives.

Density Functional Theory (DFT) is a widely used computational method for studying the properties of metal complexes and can be applied to model cadmium-containing compounds. Future research will leverage DFT and other computational techniques to:

Predict the stability and electronic structure of different cadmium peroxide polymorphs and nanostructures.

Simulate the interaction of cadmium peroxide with various molecules to understand its catalytic activity and selectivity.

Design novel cadmium peroxide-based materials with tailored properties for specific applications, such as sensing or photocatalysis.

Computational tools like Cadmium, a discrete-event modeling and simulation tool, could also be adapted to simulate the behavior of cadmium peroxide in complex systems.

Synergistic Research on Cadmium Peroxide in Hybrid Material Systems

The integration of cadmium peroxide into hybrid material systems is a promising avenue for enhancing its properties and expanding its applications. Hybrid materials, which combine organic and inorganic components, can exhibit synergistic effects that are not present in the individual constituents.

Future research will explore the synthesis and characterization of hybrid materials incorporating cadmium peroxide nanoparticles. These hybrid systems could take various forms, including:

Polymer-Cd(O2) nanocomposites: Embedding cadmium peroxide nanoparticles in a polymer matrix could improve their stability and processability, as well as introduce new functionalities.

Metal-Organic Framework (MOF)-Cd(O2) composites: The porous structure of MOFs could be used to encapsulate and stabilize cadmium peroxide nanoparticles, creating highly active and selective catalysts.

Graphene-based Cd(O2) hybrids: The excellent electronic properties of graphene could be combined with the reactive nature of cadmium peroxide for applications in sensing and electronics.

The development of these hybrid materials will require a multidisciplinary approach, combining expertise in materials synthesis, characterization, and computational modeling.

Q & A

Q. What established methodologies are recommended for synthesizing cadmium peroxide (Cd(O₂)) in laboratory settings, and how can purity be validated?

Cadmium peroxide synthesis typically involves controlled oxidation of cadmium precursors (e.g., cadmium oxide or cadmium salts) with hydrogen peroxide (H₂O₂) under specific pH and temperature conditions. For instance, analogous reactions involving CdTe and H₂O₂ in acidic media (e.g., H₂SO₄) can yield soluble cadmium sulfate and elemental tellurium, suggesting similar oxidative pathways for Cd(O₂) formation . Purity validation requires X-ray diffraction (XRD) to confirm crystallinity, coupled with thermogravimetric analysis (TGA) to assess thermal stability. Inductively coupled plasma mass spectrometry (ICP-MS) can quantify trace metal impurities .

Q. How should researchers evaluate the stability of cadmium peroxide under varying environmental conditions, and what factors accelerate decomposition?

Stability studies should monitor Cd(O₂) under controlled humidity, temperature, and light exposure. Accelerated decomposition occurs in acidic or reducing environments, producing cadmium oxide (CdO) and oxygen gas. Periodic peroxide testing (e.g., iodide titration or test strips) is critical to detect peroxide degradation, as outlined in EH&S guidelines for peroxide-forming chemicals . Storage in airtight, opaque containers at sub-ambient temperatures (e.g., 4°C) minimizes decomposition .

Q. What safety protocols are essential for handling cadmium peroxide, given its dual hazards as a heavy metal and peroxide?

- Labeling : Track dates of receipt, opening, and peroxide testing on all containers .

- Ventilation : Use fume hoods to avoid inhalation of cadmium-containing fumes or dust.

- Decontamination : Follow EH&S protocols for neutralizing peroxides (e.g., iron sulfate solutions) and cadmium waste disposal .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the catalytic properties of cadmium peroxide in oxidation reactions?

- Control Variables : Maintain strict control over reaction temperature, solvent polarity, and Cd(O₂) particle size, as heterogeneous reactions (e.g., CdTe leaching) show rate dependence on surface area and oxidant concentration .

- Kinetic Analysis : Use UV-Vis spectroscopy to track reaction progress and identify intermediate species. Compare results with computational models (e.g., density functional theory) to validate mechanisms .

Q. How can researchers resolve contradictions in reported solubility data for cadmium peroxide across different solvent systems?

Conflicting solubility data may arise from variations in crystallinity, particle size, or trace impurities. Standardize testing by:

- Preparing Cd(O₂) via identical synthesis routes.

- Using dynamic light scattering (DLS) to measure particle size distribution.

- Conducting solubility trials in rigorously degassed solvents to exclude oxygen interference .

Q. What advanced spectroscopic techniques are optimal for characterizing cadmium peroxide’s electronic structure and degradation pathways?

Q. How does cadmium peroxide interact with biological systems, and what methodologies quantify its oxidative stress effects?

- In Vitro Models : Expose cell cultures to Cd(O₂) suspensions and measure reactive oxygen species (ROS) using fluorogenic probes (e.g., DCFH-DA).

- Biomarkers : Assess lipid peroxidation (malondialdehyde levels) and antioxidant enzyme activity (e.g., catalase, superoxide dismutase) .

- Comparative Studies : Contrast results with cadmium oxide (CdO) to isolate peroxide-specific toxicity .

Methodological Resources

- Synthesis & Characterization : Reference PubChem data (CID 15607650) for structural analogs like cadmium oxalate .

- Safety Compliance : Adopt EH&S protocols for peroxide-forming chemicals, including mandatory discard timelines and hazard communication .

- Data Interpretation : Leverage experimental frameworks from metallurgical studies (e.g., Cd/Te separation via pH/redox control) to design Cd(O₂) reactivity trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.